![molecular formula C24H17ClF2N2O2 B12295290 9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"9b-(4-cloro-3-metilfenil)-1-(3,4-difluorobenzoil)-2,3-dihidroimidazo[2,1-a]isoindol-5-ona" es un compuesto orgánico sintético que pertenece a la clase de los imidazoisoindoles. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones en química medicinal. La estructura única de este compuesto, que presenta tanto grupos cloro como difluorobenzoilo, sugiere que puede tener propiedades químicas y actividades biológicas interesantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de "9b-(4-cloro-3-metilfenil)-1-(3,4-difluorobenzoil)-2,3-dihidroimidazo[2,1-a]isoindol-5-ona" típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo imidazoisoindol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción de los grupos cloro y metil: Este paso puede involucrar reacciones de sustitución aromática electrofílica.
Unión del grupo difluorobenzoil: Esto se puede hacer usando acilación de Friedel-Crafts u otros métodos de acilación adecuados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metil, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción podrían dirigirse al grupo difluorobenzoil, convirtiéndolo potencialmente en un alcohol difluorobencílico.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la sustitución podría introducir varios grupos funcionales como aminas o éteres.
Aplicaciones Científicas De Investigación
"9b-(4-cloro-3-metilfenil)-1-(3,4-difluorobenzoil)-2,3-dihidroimidazo[2,1-a]isoindol-5-ona" puede tener varias aplicaciones de investigación científica:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda para estudiar vías biológicas.
Medicina: Investigación de sus propiedades farmacológicas para posibles aplicaciones terapéuticas.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. En general, podría interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares podrían incluir proteínas involucradas en vías de señalización, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Imidazoisoindoles: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Aromáticos sustituidos con cloro: Compuestos con grupos cloro en anillos aromáticos.
Derivados de difluorobenzoil: Compuestos con grupos difluorobenzoil.
Unicidad
La combinación única de grupos cloro, metil y difluorobenzoil en "9b-(4-cloro-3-metilfenil)-1-(3,4-difluorobenzoil)-2,3-dihidroimidazo[2,1-a]isoindol-5-ona" puede conferir propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C24H17ClF2N2O2 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3 |
Clave InChI |
XMSLRELXMCKGCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


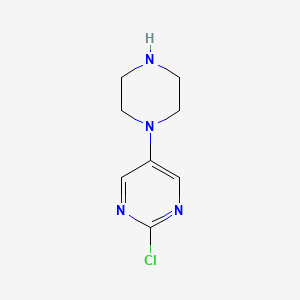
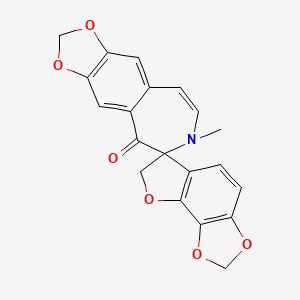


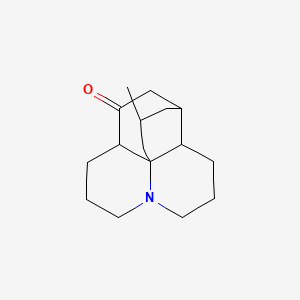
![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
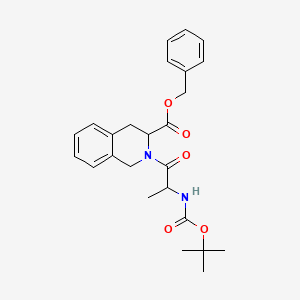
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

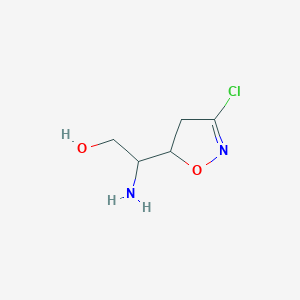
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
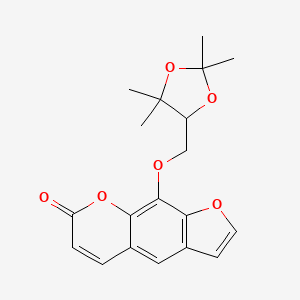
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
